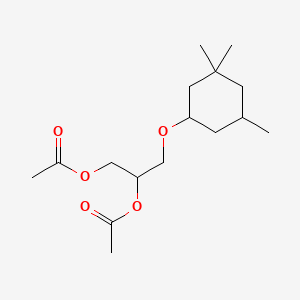

Propanetriol, 1-(3,5,5-trimethylcyclohexyl)ether, 2,3-diacetate

Description

Properties

CAS No. |

63715-96-8 |

|---|---|

Molecular Formula |

C16H28O5 |

Molecular Weight |

300.39 g/mol |

IUPAC Name |

[2-acetyloxy-3-(3,3,5-trimethylcyclohexyl)oxypropyl] acetate |

InChI |

InChI=1S/C16H28O5/c1-11-6-14(8-16(4,5)7-11)20-10-15(21-13(3)18)9-19-12(2)17/h11,14-15H,6-10H2,1-5H3 |

InChI Key |

SRXIDOKQJSNPIT-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(C1)(C)C)OCC(COC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves two key chemical transformations:

- Etherification of glycerol at the 1-position with 3,5,5-trimethylcyclohexanol or a suitable derivative.

- Diacetylation of the remaining free hydroxyl groups at positions 2 and 3 by esterification with acetic anhydride or acetyl chloride.

The preparation methods are grounded in classical organic synthesis protocols for ether and ester formation.

Etherification Step

The ether linkage at the 1-position is formed by reacting glycerol or a glycerol derivative with 3,5,5-trimethylcyclohexanol or its activated form (e.g., halide or tosylate). This reaction is typically catalyzed under acidic or basic conditions to promote nucleophilic substitution. The process requires careful control to ensure selective ether formation at the 1-position without overreaction at other hydroxyl sites.

Detailed Data Table: Preparation Parameters and Conditions

| Step | Reagents/Conditions | Catalyst/Base | Temperature | Solvent | Notes |

|---|---|---|---|---|---|

| Etherification | Glycerol + 3,5,5-trimethylcyclohexanol derivative | Acidic or basic catalyst (e.g., H2SO4, NaOH) | Mild heating (50-80°C) | Polar aprotic solvent (e.g., DMF, DMSO) | Selective to 1-position ether formation |

| Diacetylation | Acetic anhydride or acetyl chloride | Pyridine or DMAP | 0-25°C (room temp) | Dichloromethane or pyridine | Controlled to acetylate only 2,3-hydroxyls |

Research Findings and Source Integration

- The compound’s synthesis aligns with standard esterification and etherification protocols, as documented in classical organic chemistry literature and patent disclosures.

- The use of pyridine as a base and acetic anhydride as an acetylating agent is a well-established method for diacetate formation on polyols, including glycerol derivatives.

- The etherification with a bulky cyclohexyl group requires conditions favoring selective substitution without over-esterification or polymerization.

- Safety and handling data indicate that the compound is stable under recommended storage conditions but requires caution due to skin and eye irritation potential.

- Catalytic amidation studies on similar polyol diacetates reveal that such esters can serve as intermediates for further functionalization, highlighting the synthetic versatility of the diacetate esters.

Chemical Reactions Analysis

Types of Reactions

3-[(3,3,5-Trimethylcyclohexyl)oxy]-1,2-propanediol 1,2-diacetate undergoes various chemical reactions, including:

Hydrolysis: The acetate groups can be hydrolyzed under basic or acidic conditions to yield the corresponding diol.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Substitution: The acetate groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Hydrolysis: Sodium hydroxide or hydrochloric acid.

Oxidation: Potassium permanganate or chromium trioxide.

Substitution: Alcohols or amines in the presence of a catalyst.

Major Products Formed

Hydrolysis: 3-[(3,3,5-Trimethylcyclohexyl)oxy]-1,2-propanediol.

Oxidation: Corresponding ketones or carboxylic acids.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[(3,3,5-Trimethylcyclohexyl)oxy]-1,2-propanediol 1,2-diacetate is used in several scientific research fields:

Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: In studies involving enzyme interactions and metabolic pathways.

Industry: Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3,3,5-Trimethylcyclohexyl)oxy]-1,2-propanediol 1,2-diacetate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. It may also interact with cellular membranes, affecting their properties and functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three structurally related substances from regulatory documents (). Key differences in functional groups, molecular architecture, and applications are highlighted.

1,3-Propanediol, 2-Butyl-2-Ethyl-, Polymer with 5-Isocyanato-1-(Isocyanatomethyl)-1,3,3-Trimethylcyclohexane (CAS 195074-23-8)

- Structural Comparison: Unlike the target compound, this is a polymer incorporating 1,3-propanediol and a cyclohexane-based diisocyanate. The presence of isocyanate groups enables crosslinking, forming polyurethane networks, whereas the target compound is a small molecule with non-reactive ether and ester groups.

- Functional Groups : Reactive isocyanates (NCO) in the polymer contrast with stable ether (C-O-C) and ester (COO) linkages in the target compound.

- Applications : The polymer is likely used in coatings or adhesives due to its thermosetting properties . The target compound’s lack of reactivity suggests roles as a plasticizer or solvent.

Propanoic Acid, 3-Hydroxy-2-(Hydroxymethyl)-2-Methyl-, Polymer with 1,4-Cyclohexanedimethanol, Dimethyl Carbonate, 1,6-Hexanediol, Hydrazine, and 1,1′-Methylenebis[4-Isocyanatocyclohexane] (CAS 1374422-11-3)

- Structural Comparison : This highly complex polymer includes multiple diols, carbonates, and isocyanates. The target compound’s simplicity (single cyclohexyl ether and two acetates) results in lower molecular weight and greater solubility.

- Functional Groups : The polymer contains urethane (NHCOO) and carbonate (O-CO-O) linkages, contrasting with the target’s ether and ester groups.

- Applications : Likely a high-performance elastomer or resin , whereas the target compound may serve as a low-volatility additive in personal care products.

2-Propenoic Acid, Octadecyl Ester, Homopolymer (CAS 25986-77-0)

- Structural Comparison : This homopolymer of octadecyl acrylate is a long-chain polyacrylate. The target compound’s diacetate groups share ester functionality but lack the polymer backbone.

- Functional Groups : Both compounds feature ester groups, but the homopolymer’s repeating acrylate units confer film-forming properties.

- Applications : The homopolymer is used in coatings or textiles , while the target compound’s smaller size could enable use as a lubricant or emollient.

Comparative Data Table

Research and Regulatory Considerations

- Stability : The cyclohexyl ether group enhances thermal stability compared to linear alkyl ethers (e.g., glyceryl ethers in surfactants).

- Regulatory Status : Compounds with cyclohexyl or isocyanate groups (e.g., CAS 195074-23-8) often face stringent regulations due to toxicity concerns . The target compound’s lack of reactive groups may simplify compliance.

- Performance : Its balance of lipophilicity and ester solubility could bridge gaps between conventional plasticizers (e.g., phthalates) and bio-based alternatives (e.g., glycerol triacetate).

Q & A

Q. What role does this compound play in polymer research as a monomer or plasticizer?

- Methodological Answer : The diacetate groups enhance compatibility with polyvinyl acetate (PVAc) matrices, while the cyclohexyl ether improves thermal stability. Test plasticizing efficiency via dynamic mechanical analysis (DMA) by blending 10–20 wt% into PVAc and measuring glass transition temperature (T) reduction. Monitor leaching using Soxhlet extraction with hexane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.